1-Methoxycyclopentane-1-carbaldehyde
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Overview
Description
1-Methoxycyclopentane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2. It is characterized by a cyclopentane ring substituted with a methoxy group and an aldehyde group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxycyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the methylation of cyclopentanol followed by oxidation to introduce the aldehyde group. Another method includes the addition of methanol to cyclopentene, followed by oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the methylation and oxidation steps, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxycyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-Methoxycyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-methoxycyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Cyclopentyl methyl ether: Similar in structure but lacks the aldehyde group.
Cyclopentanone: Contains a ketone group instead of an aldehyde.
Methoxycyclopentane: Lacks the aldehyde group, making it less reactive in certain chemical reactions
Uniqueness: 1-Methoxycyclopentane-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the cyclopentane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
1-methoxycyclopentane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7(6-8)4-2-3-5-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVKYSSIHCDQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412281-04-0 |
Source
|
Record name | 1-methoxycyclopentane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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